(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

Vue d'ensemble

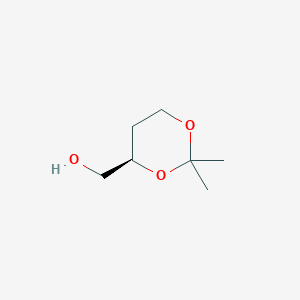

Description

®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with formaldehyde in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of ®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activity:

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has been noted for its potential biological activities. It is involved in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders. For instance, its derivatives have shown promise as hypolipidemic agents, which help lower lipid levels in the blood .

Synthesis of Active Compounds:

The compound serves as a precursor in the synthesis of biologically active molecules. A notable example includes its use in developing intermediates for drugs that inhibit purine nucleoside phosphorylase (PNP), which is significant for treating certain cancers and autoimmune diseases . The synthetic pathways often involve complex multi-step processes that enhance the compound's efficacy and specificity.

Green Chemistry

Alternative Solvent Development:

Recent studies have highlighted the potential of this compound as a bio-based solvent. Its derivatives are being explored as alternatives to traditional solvents that pose environmental and health risks. For example, methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate has been proposed as a sustainable aprotic solvent due to its favorable solubility parameters and reduced toxicity .

Case Study:

A comprehensive study demonstrated the development of new bio-based solvents using this compound as a starting material. The research utilized in silico modeling and experimental methods to evaluate the solubility and toxicity profiles of new solvent candidates. This approach aims to align with regulatory frameworks like REACH that emphasize sustainability .

Chemical Synthesis

Synthetic Methodologies:

The compound is integral to various synthetic methodologies in organic chemistry. For example, it has been used effectively in reactions involving reductive amination and alkylation processes to yield complex organic molecules with high enantiomeric purity . These methodologies are crucial for producing chiral compounds that are essential in pharmaceuticals.

Data Tables

Mécanisme D'action

The mechanism by which ®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing metabolic pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol: The enantiomer of the ®-form, with similar chemical properties but different biological activities.

2,2-Dimethyl-1,3-dioxane: A related compound without the hydroxyl group, used in different chemical applications.

®-1,3-Dioxan-4-ylmethanol: A similar compound with a different substitution pattern on the dioxane ring.

Uniqueness

®-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. Its chiral nature makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial .

Activité Biologique

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a dioxane ring structure that contributes to its chemical reactivity and biological properties. The synthesis typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with various reagents under controlled conditions to yield the desired product. A notable method includes using acetylated HMF (5-hydroxymethylfurfural) as a starting material, which has been studied for its reactivity in synthetic organic chemistry and potential applications in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the dioxane structure. For instance, derivatives of 5-hydroxymethylfurfural have demonstrated significant cytotoxic effects against various cancer cell lines, including ME-180 and A549 . The mechanism often involves the inhibition of key metabolic pathways in cancer cells, leading to apoptosis.

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial properties. They can inhibit the growth of bacteria and fungi through various mechanisms such as disrupting cell membrane integrity or interfering with metabolic processes .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates that it is not a substrate for major drug transporters like P-glycoprotein and does not significantly inhibit cytochrome P450 enzymes (CYPs) such as CYP1A2 or CYP3A4 . This suggests a favorable interaction profile for potential therapeutic applications.

| Property | Value |

|---|---|

| BBB Permeant | No |

| P-gp Substrate | No |

| CYP Inhibition | No |

| Log Kp (skin permeation) | -7.25 cm/s |

| Log Po/w | 0.44 |

Case Studies

- Anticancer Efficacy : A study investigated the efficacy of this compound derivatives against breast cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics.

- Antimicrobial Testing : Another case study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics.

Propriétés

IUPAC Name |

[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPDSDOOGPPBS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC[C@@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453737 | |

| Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136522-85-5 | |

| Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.